4-(Diphenylmethoxy)piperidine
Overview
Description
4-(Diphenylmethoxy)piperidine is an organic compound characterized by its piperidine and diphenylmethoxy functional groups. It has the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . This compound is known for its applications in medicinal chemistry, particularly as a metabolite of ebastine .
Mechanism of Action
Target of Action
The primary target of 4-(Diphenylmethoxy)piperidine, also known as Diphenylpyraline, is the H1 histamine receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is primarily responsible for the symptoms of allergic reactions .
Mode of Action
This compound acts as an antihistamine . It competes with histamine for binding sites on the H1 receptor . By binding to these sites, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, it inhibits the normal function of this pathway, preventing the typical immune response to allergens .
Result of Action
The primary result of this compound’s action is a reduction in the symptoms of allergies . These can include symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the nose or throat .
Biochemical Analysis
Biochemical Properties
4-(Diphenylmethoxy)piperidine has been shown to interact with calcium channels, specifically the CaV1.1 channel . These interactions are similar to those of nifedipine, a known dihydropyridine calcium channel blocker . This suggests that this compound may play a role in modulating calcium-dependent processes in the body.
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit calcium-mediated vascular contractions This suggests that it may influence cell function by modulating calcium signaling pathways
Molecular Mechanism
The molecular mechanism of this compound appears to involve interactions with the trans-membrane domain of the CaV1.1 channel . It binds on the opposite side relative to the channel pore, where nifedipine, a known dihydropyridine calcium channel blocker, binds . This binding may lead to the inhibition of calcium channels, thereby affecting calcium-dependent processes.
Temporal Effects in Laboratory Settings
Its ability to inhibit calcium-mediated vascular contractions suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, related compounds such as piperine have been observed to stimulate the hemopoietic system at certain dosages .
Metabolic Pathways
This compound is believed to be involved in the metabolism pathway of the drug Ebastine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylmethoxy)piperidine typically involves the reaction of piperidine with diphenylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the following steps:
Formation of Diphenylmethanol: This is typically achieved through the reduction of benzophenone.
Reaction with Piperidine: Diphenylmethanol is then reacted with piperidine in the presence of an acid catalyst to form this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Diphenylmethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the piperidine ring into a piperidone derivative.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Piperidone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Diphenylmethoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a metabolite of ebastine.
Medicine: It has applications in the development of antihistamines and other therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Diphenylpyraline: Another antihistamine with a similar structure and mechanism of action.
Ebastine: A parent compound from which 4-(Diphenylmethoxy)piperidine is derived.
Diphenylmethoxy-1-methylpiperidine: A derivative with similar pharmacological properties.
Uniqueness: this compound is unique due to its specific structural features and its role as a metabolite of ebastine. Its ability to interact with both histamine receptors and calcium channels adds to its versatility in medicinal chemistry .
Properties
IUPAC Name |
4-benzhydryloxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOREVBRZVXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388512 | |
Record name | 4-(Diphenylmethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58258-01-8 | |
Record name | 4-Benzhydryloxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058258018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Diphenylmethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZHYDRYLOXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QV6QD5VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 4-(diphenylmethoxy)piperidine in the human body?
A1: this compound, also known as desalkyl-ebastine, is a major metabolite of the antihistamine drug ebastine. Research indicates that it is primarily formed through the N-dealkylation of ebastine in the liver and intestines. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoform [].
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